Parp1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

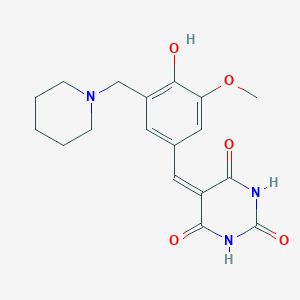

C18H21N3O5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H21N3O5/c1-26-14-9-11(8-13-16(23)19-18(25)20-17(13)24)7-12(15(14)22)10-21-5-3-2-4-6-21/h7-9,22H,2-6,10H2,1H3,(H2,19,20,23,24,25) |

InChI Key |

HXNAGUIJNFUEAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CN2CCCCC2)C=C3C(=O)NC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Parp1-IN-9: A Technical Whitepaper on its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parp1-IN-9, also identified as compound 5c in recent literature, has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 30.51 nM. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this promising anti-cancer agent. The document details the synthetic pathway, which involves a Knoevenagel condensation followed by a Mannich reaction, and provides representative experimental protocols for its synthesis and key biological assays. Quantitative data on its enzymatic inhibition and cellular activity are presented, alongside an exploration of the underlying PARP1 signaling pathway and the mechanism of action of PARP inhibitors.

Introduction to PARP1 and its Role in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair of the lesion.

In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 has proven to be a highly effective therapeutic strategy. By blocking PARP1-mediated SSB repair, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR), a major DSB repair pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Discovery of this compound (Compound 5c)

This compound (compound 5c) was identified as a potent PARP1 inhibitor from a series of synthesized barbituric and 1,3-dimethylbarbituric acid derivatives. The design of these compounds was based on a non-classical scaffold, aiming to explore novel chemical spaces for PARP1 inhibition. This compound demonstrated superior potency compared to the clinically approved PARP inhibitor, Olaparib, in in-vitro enzymatic assays.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from vanillin, barbituric acid, and piperidine. The first step involves a Knoevenagel condensation between vanillin and barbituric acid to form an intermediate benzylidene barbituric acid. The second step is a Mannich reaction, which introduces a piperidin-1-ylmethyl group onto the phenolic ring.

Synthetic Scheme

Caption: Synthetic pathway of this compound.

Experimental Protocols

Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key synthetic steps.

Step 1: Synthesis of 5-((4-hydroxy-3-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Knoevenagel Condensation)

-

A mixture of vanillin (1.52 g, 10 mmol) and barbituric acid (1.28 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to yield the intermediate product.

Step 2: Synthesis of 5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione (this compound) (Mannich Reaction)

-

To a solution of the intermediate from Step 1 (2.78 g, 10 mmol) in ethanol (50 mL), piperidine (0.94 g, 11 mmol) and an aqueous solution of formaldehyde (37%, 0.9 mL, 11 mmol) are added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

Biological Activity and Data Presentation

This compound has demonstrated significant inhibitory activity against PARP1 and potent anti-proliferative effects in cancer cell lines.

Quantitative Data Summary

| Compound | PARP1 IC50 (nM)[1] | MDA-MB-436 IC50 (µM)[1] |

| This compound (5c) | 30.51 | 3.65 |

| Olaparib | 43.59 | Not explicitly stated |

| Compound 7b | 41.60 | - |

| Compound 7d | 41.53 | - |

| Compound 7e | 36.33 | - |

| Compound 12a | 45.40 | - |

| Compound 12c | 50.62 | Higher than Olaparib |

Key Biological Findings

-

Potent PARP1 Inhibition: this compound exhibits a lower IC50 value than Olaparib, indicating higher potency in inhibiting the enzymatic activity of PARP1.[1]

-

Anti-proliferative Activity: The compound shows significant anti-proliferative activity against the BRCA1-mutated triple-negative breast cancer cell line, MDA-MB-436.[1]

-

Cell Cycle Arrest: Treatment of MDA-MB-436 cells with this compound leads to cell cycle arrest at the G2/M phase.[1]

-

Induction of Apoptosis: this compound induces apoptosis in MDA-MB-436 cells.[1]

-

Potentiation of Temozolomide Cytotoxicity: this compound enhances the cytotoxic effect of the chemotherapeutic agent temozolomide in the A549 human lung epithelial cancer cell line.[1]

PARP1 Signaling Pathway and Mechanism of Action

Caption: PARP1 signaling in DNA repair and its inhibition.

Experimental Workflows

General Workflow for Discovery and Characterization

Caption: General experimental workflow.

Detailed Methodologies for Key Experiments

Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key biological assays.

6.2.1. PARP1 Enzymatic Inhibition Assay (HTS Fluorescence-Based)

-

Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, PARP assay buffer, and a fluorescent NAD+ detection reagent.

-

Procedure: a. In a 384-well plate, add PARP1 enzyme and activated DNA in PARP assay buffer. b. Add varying concentrations of this compound or control inhibitor. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the fluorescent NAD+ detection reagent. f. Read the fluorescence intensity on a plate reader. g. Calculate the percent inhibition and determine the IC50 value.

6.2.2. Cell Viability Assay (MTT Assay)

-

Cell Line: MDA-MB-436 cells.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control.

6.2.3. Cell Cycle Analysis

-

Procedure: a. Treat MDA-MB-436 cells with this compound for 48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). d. Incubate in the dark for 30 minutes. e. Analyze the DNA content by flow cytometry. f. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

6.2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Procedure: a. Treat MDA-MB-436 cells with this compound for 48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes. e. Analyze the cells by flow cytometry. f. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

6.2.5. Potentiation of Temozolomide Cytotoxicity Assay

-

Cell Line: A549 cells.

-

Procedure: a. Seed cells in a 96-well plate. b. Treat cells with a fixed concentration of this compound, a fixed concentration of temozolomide, or a combination of both for 72 hours. c. Assess cell viability using the MTT assay as described above. d. Compare the reduction in cell viability in the combination treatment group to the single-agent treatment groups to determine if there is a synergistic or additive effect.

Conclusion

This compound is a novel and highly potent PARP1 inhibitor with promising anti-cancer properties, particularly in the context of BRCA-mutated breast cancer. Its straightforward synthesis and significant biological activity make it an interesting lead compound for further drug development. The data presented in this guide highlights its potential as a valuable tool for researchers in the field of oncology and drug discovery. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Parp1-IN-9: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of Parp1-IN-9, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). It details the role of PARP1 in DNA repair, the inhibitory action of this compound, and the experimental methodologies used to characterize this compound.

Introduction: The Critical Role of PARP1 in Genomic Stability

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that acts as a first responder to DNA damage, playing a pivotal role in maintaining genomic integrity.[1][2] Upon detecting DNA strand breaks, particularly single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4] This process, known as PARylation, creates a negatively charged scaffold that recruits a multitude of DNA repair factors to the site of damage.[5][6]

PARP1 is a key coordinator of several DNA repair pathways:

-

Base Excision Repair (BER): PARP1 is essential for the repair of damaged DNA bases and SSBs, recruiting the scaffolding protein XRCC1 and other BER factors.[1][5]

-

Single-Strand Break Repair (SSBR): The rapid recruitment of the SSBR machinery is dependent on the PARylation activity of PARP1.[1]

-

Homologous Recombination (HR): PARP1 can influence the choice of DNA double-strand break (DSB) repair by promoting the recruitment of HR proteins like MRE11.[1]

-

Non-Homologous End Joining (NHEJ): PARP1 can interact with and modulate the activity of key NHEJ factors, such as DNA-dependent protein kinase (DNA-PKcs).[1]

Given its central role in DNA repair, inhibiting PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[7][8]

This compound: A Potent PARP1 Inhibitor

This compound (also referred to as Compound 5c in some literature) is a potent small molecule inhibitor of PARP1.[9] Its mechanism of action is primarily centered on the catalytic inhibition of PARP1 and the subsequent trapping of the PARP1-DNA complex, which is a hallmark of many effective PARP inhibitors.[10][11]

2.1. Catalytic Inhibition

Like other PARP inhibitors, this compound is believed to act as a competitive inhibitor, binding to the nicotinamide-binding pocket of PARP1's catalytic domain.[11] This pocket is where the substrate, nicotinamide adenine dinucleotide (NAD+), would normally bind.[11] By occupying this site, this compound prevents the enzymatic transfer of ADP-ribose units from NAD+ to target proteins, thereby blocking the formation of PAR chains.[6][11] This inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.

2.2. PARP Trapping

A critical aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP1 on DNA.[10][11] After binding to a DNA break, PARP1 undergoes auto-PARylation, which causes a conformational change and its eventual release from the DNA, allowing the repair process to proceed.[12] By inhibiting this catalytic activity, this compound locks PARP1 onto the DNA.[6] The resulting PARP1-DNA complexes are highly cytotoxic, as they can stall and collapse replication forks, leading to the formation of double-strand breaks.[6][12] In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these DSBs cannot be efficiently repaired, ultimately leading to cell death (apoptosis).[8]

This compound has demonstrated potent anticancer activity, including the induction of apoptosis in cancer cells.[9]

Quantitative Data

The following tables summarize the reported in vitro potency and cellular activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description | Source |

| PARP1 Inhibition IC₅₀ | 30.51 nM | The half-maximal inhibitory concentration against the enzymatic activity of purified PARP1. | [9] |

| Antiproliferative IC₅₀ | 3.65 µM | The half-maximal inhibitory concentration for cell growth against the MDA-MB-436 cancer cell line. | [9] |

Note: this compound has been reported to have higher potency than the clinically approved PARP inhibitor, Olaparib.[9]

Signaling Pathways and Logical Relationships

Caption: PARP1 activation and inhibition in Base Excision Repair.

Caption: The mechanism of PARP trapping leading to cytotoxicity.

Experimental Protocols

The characterization of this compound likely involved the following standard experimental methodologies.

5.1. PARP1 Enzymatic Activity Assay (Biochemical IC₅₀ Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

-

Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.

-

Principle: The assay quantifies the amount of PAR produced by recombinant human PARP1 enzyme in the presence of NAD+ and a DNA substrate. The inhibition is measured by a decrease in the signal corresponding to PAR synthesis. A common method involves measuring the consumption of NAD+.[13]

-

Methodology:

-

Reaction Setup: Recombinant human PARP1 enzyme is incubated in a reaction buffer containing damaged DNA (e.g., nucleosomes or activated DNA) and the substrate NAD+.[13]

-

Compound Addition: A range of concentrations of this compound (and a vehicle control, e.g., DMSO) is added to the reaction wells.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow for the PARylation reaction to occur.[13]

-

Detection: The reaction is stopped, and the remaining NAD+ is measured using a detection reagent that generates a luminescent or fluorescent signal.[13] The signal is inversely proportional to PARP1 activity.

-

Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.

-

Caption: Workflow for a PARP1 biochemical inhibition assay.

5.2. Cell Proliferation Assay (Cellular IC₅₀ Determination)

This assay measures the effect of a compound on the growth and viability of cancer cells.

-

Objective: To determine the concentration of this compound that reduces the proliferation of a specific cell line (e.g., MDA-MB-436) by 50%.

-

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified using a metabolic indicator or direct cell counting.

-

Methodology:

-

Cell Seeding: MDA-MB-436 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions.

-

Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) is added to each well. These reagents measure metabolic activity, which is proportional to the number of living cells. Alternatively, cells can be fixed and stained with a nuclear dye (e.g., Hoechst) for quantification by imaging.

-

Data Analysis: The viability signal is normalized to the vehicle control and plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

5.3. Cellular PARylation Assay (Target Engagement)

This assay confirms that the inhibitor is engaging and inhibiting PARP1 within the cell.

-

Objective: To measure the level of PAR formation in cells after inducing DNA damage in the presence or absence of the inhibitor.

-

Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or MMS) to activate PARP1.[14][15] The accumulation of PAR chains is then measured, typically by immunofluorescence or Western blot, to assess the inhibitory activity of the compound.

-

Methodology (Immunofluorescence):

-

Cell Culture and Treatment: Cells are grown on coverslips or in imaging plates and pre-treated with this compound for 1-2 hours.

-

DNA Damage Induction: A DNA damaging agent (e.g., MMS) is added for a short period (e.g., 15-30 minutes) to stimulate PARP1 activity.[15]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI or Hoechst.

-

Imaging and Analysis: Images are acquired using a high-content imager or fluorescence microscope. The intensity of the nuclear PAR signal is quantified, and the reduction in signal in inhibitor-treated cells compared to control cells indicates the level of PARP inhibition.

-

Conclusion

This compound is a potent inhibitor of PARP1 that functions through a dual mechanism of catalytic inhibition and PARP trapping. By preventing the synthesis of PAR and locking PARP1 onto DNA, it effectively disrupts DNA repair processes. This leads to the accumulation of cytotoxic lesions, particularly in cancer cells with underlying DNA repair defects, resulting in apoptosis and potent antiproliferative activity. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other next-generation PARP1-selective inhibitors.[16][17]

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. amsbio.com [amsbio.com]

- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]

- 14. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

A Technical Guide to the Role of PARP1 Inhibition in the Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of Poly(ADP-ribose) polymerase 1 (PARP1) in the intricate process of apoptosis. While the specific compound "Parp1-IN-9" does not correspond to a known PARP1 inhibitor in publicly available scientific literature, this document will focus on the well-established mechanisms by which PARP1 inhibitors, as a class of therapeutic agents, induce apoptotic cell death. We will delve into the signaling pathways, present quantitative data from representative studies, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for professionals in the field.

The Dual Role of PARP1 in Cell Fate: Survival vs. Death

PARP1 is a nuclear enzyme that functions as a critical DNA damage sensor.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits DNA repair machinery to the lesion.

The level of PARP1 activation is a key determinant of the cell's fate:

-

Mild to Moderate DNA Damage: PARP1 activation facilitates the base excision repair (BER) pathway, promoting DNA repair and cell survival.[2]

-

Severe DNA Damage: Hyperactivation of PARP1 leads to a massive consumption of its substrate, NAD+, and consequently, a severe depletion of cellular ATP stores as the cell attempts to replenish NAD+.[3][4][5] This energy crisis can trigger a necrotic form of cell death known as parthanatos.[3]

-

Apoptotic Signaling: During programmed cell death (apoptosis), PARP1 is specifically cleaved by caspases-3 and -7.[1][6] This cleavage separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, inactivating the enzyme.[1] This inactivation is crucial for preventing the futile cycle of DNA repair and ATP depletion, thereby ensuring the orderly execution of the apoptotic program.[3][5]

Mechanisms of Apoptosis Induction by PARP1 Inhibitors

PARP1 inhibitors primarily function by blocking the catalytic activity of PARP1, preventing the synthesis of PAR. This has several consequences that can lead to apoptosis, most notably through the mechanism of "synthetic lethality" and the potentiation of DNA-damaging agents.

2.1. Synthetic Lethality in Homologous Recombination Deficient Cancers The most prominent application of PARP inhibitors is in cancers with defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with mutations in BRCA1 or BRCA2 genes.

The mechanism is as follows:

-

In normal cellular processes, SSBs occur frequently.

-

When PARP1 is inhibited, these SSBs are not efficiently repaired and can collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs.[7]

-

In healthy cells, these DSBs are effectively repaired by the HR pathway.

-

However, in cancer cells with deficient HR (e.g., BRCA mutated), the accumulation of DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7]

2.2. PARP Trapping Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the PARP1 enzyme on the DNA at the site of a break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing cytotoxicity and inducing apoptosis, particularly in HR-deficient cells. The trapping potency varies among different inhibitors, with some, like talazoparib and olaparib, being more potent trappers than others, like veliparib.[8]

2.3. Caspase-Dependent Apoptosis The accumulation of DNA damage caused by PARP inhibition triggers the intrinsic (mitochondrial) pathway of apoptosis.

-

Damage Sensing: Unrepaired DSBs activate sensor proteins like ATM (Ataxia-Telangiectasia Mutated).

-

p53 Activation: ATM can phosphorylate and stabilize the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak create pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[9][10]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[10][11]

-

Execution Phase: Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases dismantle the cell by cleaving hundreds of cellular substrates, including PARP1 itself, culminating in the morphological and biochemical hallmarks of apoptosis.[6][10]

Quantitative Data on PARP1 Inhibitor Efficacy

The sensitivity of cancer cell lines to PARP inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. This value is highly dependent on the cell line's genetic background, particularly its DNA repair capacity.

| PARP Inhibitor | Cell Line | Genetic Background | IC50 Value | Reference Source |

| Olaparib | MDA-MB-436 | BRCA1-deficient | ~1.2 µM | [7] |

| Olaparib | HCC-1937 | BRCA1-deficient | ~5.5 µM | [7] |

| Olaparib | MCF7 | BRCA-proficient | >10 µM | [7] |

| Olaparib | MDA-MB-231 | BRCA-proficient | >10 µM | [7] |

| Veliparib (ABT-888) | MDA-MB-436 | BRCA1-deficient | ~0.6 µM | [7] |

| Veliparib (ABT-888) | MCF7 | BRCA-proficient | >25 µM | [7] |

| AG-14361 | OVSAHO | BRCA2 copy number loss | 20 µM | [12] |

| Talazoparib | Capan-1 | BRCA2-mutant | ~0.001 µM (1 nM) | [8] |

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).

Signaling Pathways and Visualizations

The interplay between PARP1 and various cell death pathways is complex. The following diagrams, generated using the DOT language, illustrate these key relationships.

Caption: The dual role of PARP1 in determining cell fate based on the extent of DNA damage.

Caption: Synthetic lethality and apoptosis induction via PARP inhibition in HR-deficient cells.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the role of PARP inhibitors in inducing apoptosis.

5.1. Cell Viability Assay (MTS Assay)

-

Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value using non-linear regression.

-

5.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

-

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the PARP inhibitor at the desired concentration (e.g., 1x and 2x IC50) for a specified time (e.g., 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

5.3. Western Blotting for Apoptosis Markers

-

Principle: This technique detects specific proteins in a complex mixture to assess the activation of apoptotic pathways. Key markers include the cleavage of PARP1 and the cleavage of Caspase-3.

-

Methodology:

-

Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

-

Anti-cleaved PARP1 (Asp214) (detects the 89 kDa fragment)

-

Anti-cleaved Caspase-3 (Asp175)

-

Anti-Actin or Anti-Tubulin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP1 fragment and the cleaved caspase-3 fragments indicates apoptosis.

-

Caption: A typical experimental workflow for evaluating PARP inhibitor-induced apoptosis.

References

- 1. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. researchgate.net [researchgate.net]

- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of Parp1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of Parp1-IN-9, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This compound, also identified as compound 5c in its initial publication, demonstrates significant enzymatic inhibition of PARP1 and robust anti-proliferative effects in cancer cell lines. This document collates all available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development of this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation. This signaling event recruits other DNA repair factors to the site of damage.

Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of several approved PARP inhibitors.

This compound is a novel small molecule inhibitor of PARP1, identified as a barbituric acid derivative. Initial studies have highlighted its potential as a potent anti-cancer agent. This guide aims to provide a detailed summary of its initial characterization.

Quantitative Data Summary

The initial characterization of this compound has yielded key quantitative data regarding its enzymatic and cellular activities. These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PARP1 IC50 | 30.51 nM | Recombinant Human PARP1 | [1] |

| Anti-proliferative IC50 | 3.65 µM | MDA-MB-436 (BRCA1 mutant breast cancer) | [1][2] |

Table 2: Comparative In Vitro Activity of this compound and Olaparib

| Compound | PARP1 IC50 | MDA-MB-436 IC50 | Reference |

| This compound | 30.51 nM | 3.65 µM | [1][2] |

| Olaparib | 43.59 nM | Not explicitly stated in the primary reference | [1] |

Note: The primary publication states that this compound has higher potency than Olaparib in the MDA-MB-436 cell line, though the specific IC50 for Olaparib in this study was not provided in the abstract.

Key Biological Effects

Initial studies have revealed that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Treatment of MDA-MB-436 cells with this compound leads to an arrest in the G2/M phase of the cell cycle.[1]

-

Apoptosis: this compound has been shown to induce apoptosis in MDA-MB-436 cells.[1]

-

Chemosensitization: In the A549 human lung epithelial cancer cell line, this compound potentiated the cytotoxicity of the alkylating agent temozolomide.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PARP1 Signaling in DNA Single-Strand Break Repair

Caption: PARP1 activation and signaling cascade in response to DNA single-strand breaks.

Mechanism of Action of PARP Inhibitors

Caption: The principle of synthetic lethality induced by PARP inhibitors like this compound.

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the initial in vitro characterization of this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments performed in the initial characterization of this compound. These are based on standard methodologies and should be adapted based on the specific reagents and equipment available.

PARP1 Enzymatic Inhibition Assay (HT Universal Colorimetric Assay)

This assay measures the activity of PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

This compound and reference inhibitor (e.g., Olaparib)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.

-

To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MDA-MB-436 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed MDA-MB-436 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

MDA-MB-436 cells

-

This compound

-

Lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Treat MDA-MB-436 cells with this compound at various concentrations for a specified time to induce apoptosis. Include an untreated control.

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the reaction buffer containing the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.

-

Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Future Directions and Uncharacterized Properties

While the initial characterization of this compound is promising, several key aspects remain to be investigated to fully understand its therapeutic potential.

-

Selectivity Profiling: The inhibitory activity of this compound against other members of the PARP family, particularly PARP2, has not been reported. A comprehensive selectivity profile is crucial to understand its potential for off-target effects.

-

PARP Trapping Activity: The ability of this compound to "trap" PARP1 on DNA is a critical determinant of the efficacy of many PARP inhibitors. Assays to quantify PARP trapping, such as fluorescence polarization-based assays or cellular thermal shift assays (CETSA), are necessary.

-

In Vivo Characterization: To date, there is no publicly available data on the in vivo properties of this compound. Future studies should focus on:

-

Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Pharmacodynamics (PD): Assessing target engagement in vivo by measuring PARylation levels in tumor and surrogate tissues.

-

Efficacy: Evaluating the anti-tumor activity in relevant preclinical cancer models, such as xenografts of BRCA-deficient tumors.

-

-

Mechanisms of Resistance: Investigating potential mechanisms of resistance to this compound will be important for its long-term clinical development.

Conclusion

This compound is a potent PARP1 inhibitor with promising in vitro anti-cancer activity, including the induction of cell cycle arrest and apoptosis in a BRCA1-mutant breast cancer cell line. The data presented in this guide provide a solid foundation for its further preclinical and clinical development. Future investigations into its selectivity, PARP trapping ability, and in vivo properties are warranted to fully elucidate its therapeutic potential as a targeted anti-cancer agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the time of writing. The experimental protocols provided are generalized and should be optimized for specific laboratory conditions.

References

Parp1-IN-9: A Technical Guide to a Novel Barbituric Acid-Derived PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-9, also identified as compound 5c, is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) derived from a barbituric acid scaffold.[1][2][3][4] Emerging from a series of synthesized barbituric and 1,3-dimethylbarbituric acid derivatives, this compound has demonstrated significant potential as an anticancer agent, particularly in the context of BRCA1-mutated triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and the detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Data Summary

The inhibitory and antiproliferative activities of this compound and related compounds are summarized below.

| Compound | PARP1 IC50 (nM)[1] | Antiproliferative IC50 (µM) against MDA-MB-436 Cells[3][4] |

| This compound (5c) | 30.51 | 3.65 |

| Olaparib | 43.59 | Not explicitly stated for direct comparison in the same study |

| Compound 5b | 65.93 | - |

| Compound 5d | 58.90 | - |

| Compound 7a | 66.57 | - |

| Compound 7b | 41.60 | - |

| Compound 7d | 41.53 | - |

| Compound 7e | 36.33 | - |

| Compound 12a | 45.40 | - |

| Compound 12c | 50.62 | 3.73 |

Mechanism of Action

This compound exerts its anticancer effects through the potent and selective inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1 mutations, the inhibition of PARP1 by this compound leads to synthetic lethality. The accumulation of unrepaired single-strand DNA breaks results in the collapse of replication forks, the formation of double-strand breaks, and ultimately, apoptotic cell death.[1][2]

Experimental evidence has shown that this compound induces G2/M phase cell cycle arrest and apoptosis in the BRCA1-mutated MDA-MB-436 triple-negative breast cancer cell line.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARP1 signaling pathway, the synthetic scheme for this compound, and the experimental workflow for its evaluation.

Caption: PARP1 signaling in DNA repair and the inhibitory action of this compound.

Caption: General synthetic workflow for this compound and its analogs.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound (Compound 5c)

The synthesis of this compound is achieved through a multi-step process involving a Knoevenagel condensation followed by N-alkylation.

Step 1: Synthesis of Arylidine Barbituric Acid Intermediate

-

A mixture of barbituric acid (10 mmol), the appropriate substituted aromatic aldehyde (10 mmol), and a catalytic amount of a base (e.g., piperidine or sodium acetate) is refluxed in a suitable solvent (e.g., ethanol or acetic acid).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold solvent, and dried to yield the arylidine barbituric acid intermediate.

Step 2: N-Alkylation to Yield this compound

-

The arylidine barbituric acid intermediate (5 mmol) is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide).

-

A base such as potassium carbonate (10 mmol) is added to the solution.

-

The appropriate alkylating agent (e.g., 1-(2-chloroethyl)piperidine hydrochloride) (5.5 mmol) is added, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C).

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the final compound, this compound.

In vitro PARP1 Inhibition Assay

The inhibitory activity of this compound against PARP1 is determined using a commercially available PARP1 assay kit, typically a fluorescence-based assay.

-

Recombinant human PARP1 enzyme is incubated with a reaction buffer containing biotinylated NAD+ and activated DNA.

-

Various concentrations of this compound (or control inhibitor, Olaparib) are added to the reaction wells.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-HRP conjugate and a chemiluminescent or fluorescent substrate.

-

The signal is read using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The antiproliferative effect of this compound on cancer cell lines is assessed using the SRB assay.

-

MDA-MB-436 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at 515 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Cell Cycle Analysis

The effect of this compound on cell cycle distribution is analyzed by flow cytometry.

-

MDA-MB-436 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

The cells are then stained with propidium iodide (PI) (50 µg/mL).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry.

-

MDA-MB-436 cells are treated with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

-

The cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

This compound represents a promising new chemical entity in the landscape of PARP1 inhibitors. Its barbituric acid core provides a novel scaffold for further optimization. The potent inhibitory activity against PARP1 and the significant antiproliferative effects in a BRCA1-mutated breast cancer cell line, coupled with its ability to induce cell cycle arrest and apoptosis, underscore its therapeutic potential. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and related compounds as next-generation anticancer agents.

References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. SRB assay for measuring target cell killing [protocols.io]

Parp1-IN-9: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-9, also identified as compound 5c in the originating literature, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage. Exhibiting greater potency than the first-generation PARP inhibitor Olaparib, this compound presents a promising avenue for anticancer therapeutic development. This document provides a comprehensive technical overview of this compound, including its known quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the currently available quantitative data for this compound.

| Parameter | Value | Description | Reference |

| PARP1 Inhibition IC50 | 30.51 nM | The half maximal inhibitory concentration against the PARP1 enzyme. | [1] |

| Cell Line | Parameter | Value | Description | Reference |

| MDA-MB-436 (Human Breast Cancer) | Antiproliferative IC50 | 3.65 µM | The half maximal inhibitory concentration for reducing cell proliferation. | [1] |

Mechanism of Action

This compound functions as a catalytic inhibitor of PARP1. PARP1 is a critical component of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the recruitment of DNA repair machinery to the site of SSBs. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in BRCA-mutated cancers, the inhibition of PARP1 by this compound can induce synthetic lethality, leading to apoptosis and cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP inhibitor (this compound) and controls (e.g., Olaparib)

-

Developer reagent (detects remaining NAD+)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare a working solution of recombinant PARP1 enzyme in PARP assay buffer.

-

In a 96-well black plate, add the PARP assay buffer, activated DNA, and the test compound (this compound) at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PARP1 enzyme to all wells except the negative control.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding β-NAD+ to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and measure the remaining NAD+ by adding the developer reagent.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTS Assay)

This protocol is for determining the antiproliferative effect of this compound on a cancer cell line, such as MDA-MB-436.

Materials:

-

MDA-MB-436 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well clear plates

-

Spectrophotometric plate reader

Procedure:

-

Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a spectrophotometric plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

MDA-MB-436 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-436 cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a PARP1 inhibitor and the concept of synthetic lethality.

References

Parp1-IN-9: A Technical Guide to its Mechanism and Effect on PARylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[1][2] This post-translational modification serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[3] Given its central role in DNA repair, PARP1 has emerged as a significant target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination. Small molecule inhibitors of PARP1 can induce synthetic lethality in such cancer cells.

Parp1-IN-9 is a potent and specific inhibitor of PARP1. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effect on PARylation, and detailed protocols for its characterization in a research setting.

This compound: A Potent PARP1 Inhibitor

This compound, also identified as Compound 5c in the scientific literature, is a small molecule inhibitor designed to target the catalytic activity of PARP1.[4] Its inhibitory action leads to the suppression of PARylation, which in turn disrupts the DNA damage response pathway.

Mechanism of Action

Like many PARP inhibitors, this compound functions as a competitive inhibitor of the PARP1 catalytic domain.[5] It mimics the nicotinamide moiety of the NAD+ substrate, binding to the enzyme's active site and preventing the transfer of ADP-ribose units.[5] This direct inhibition of enzymatic activity blocks the formation of PAR chains, thereby preventing the recruitment of downstream DNA repair proteins to sites of DNA damage.[2]

Beyond catalytic inhibition, a key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping."[2][6] This phenomenon occurs when the inhibitor binds to the PARP1-DNA complex, stabilizing it and preventing the release of PARP1 from the DNA lesion.[6] These trapped complexes are highly cytotoxic as they can obstruct DNA replication and lead to the formation of double-strand breaks.[2] While the trapping efficiency of this compound has not been explicitly quantified in the provided search results, its higher potency compared to Olaparib suggests it may also be an effective PARP-trapper.[4]

Quantitative Data

The potency of this compound has been quantified through various assays, demonstrating its efficacy as a PARP1 inhibitor and an anti-cancer agent.

| Parameter | Value | Cell Line/System | Reference |

| PARP1 IC50 | 30.51 nM | Enzymatic Assay | [4] |

| Antiproliferative IC50 | 3.65 µM | MDA-MB-436 Cancer Cells | [4] |

The PARP1 Signaling Pathway and PARylation

PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[7] Upon binding to a DNA break, PARP1 undergoes a conformational change that activates its catalytic domain.[8] Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches PAR chains to itself (auto-PARylation) and other nuclear proteins, including histones.[3][7] This accumulation of negatively charged PAR chains serves two main purposes: it helps to decompact the chromatin structure around the damage site and acts as a docking platform for the recruitment of various DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate SSBR.[3][9]

Inhibition of PARylation by this compound

This compound exerts its effect by directly interfering with the catalytic cycle of PARP1. By occupying the NAD+ binding site, it prevents the synthesis of PAR chains. This abrogation of PARylation has profound downstream consequences for the DNA damage response.

Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize the effect of this compound on PARP1 activity and PARylation.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 in a cell-free system and is used to determine the IC50 value of inhibitors like this compound. The protocol is adapted from commercially available kits.[10]

Principle: Histone proteins are coated on a plate. Recombinant PARP1, activated DNA, and a biotinylated-NAD+ substrate are added. Active PARP1 incorporates the biotinylated-NAD+ onto the histones and itself. The amount of incorporated biotin is then detected using Streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

384-well plate coated with histones

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+ (as part of a substrate mixture)

-

This compound (or other test inhibitors)

-

10x PARP Assay Buffer

-

10 mM DTT

-

Blocking Buffer

-

PBST (PBS + 0.05% Tween-20)

-

Streptavidin-HRP

-

Chemiluminescent Substrate

-

Luminometer plate reader

Procedure:

-

Plate Preparation: If not pre-blocked, add 100 µl of Blocking Buffer to each well of the histone-coated plate. Incubate for at least 90 minutes at room temperature (RT). Wash the plate three times with 100 µl of PBST per well.

-

Reagent Preparation:

-

Prepare 1x PARP Assay Buffer by diluting the 10x stock and adding DTT to a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in 1x PARP Assay Buffer at 10-fold the desired final concentrations.

-

-

Reaction Setup:

-

Prepare a Master Mix containing 1x PARP Assay Buffer, PARP Substrate Mixture (containing biotinylated NAD+), and diluted Activated DNA.

-

Add 12.5 µl of the Master Mix to each well.

-

Add 2.5 µl of the diluted this compound or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells.

-

-

Enzyme Reaction:

-

Dilute PARP1 enzyme in 1x PARP Assay Buffer.

-

Initiate the reaction by adding 10 µl of diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Add 10 µl of 1x PARP Assay Buffer without enzyme to the "Blank" wells.

-

Incubate at RT for 1 hour.

-

-

Detection:

-

Wash the plate three times with 100 µl of PBST per well.

-

Add 25 µl of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT.

-

Wash the plate three times with 100 µl of PBST per well.

-

Add 25 µl of chemiluminescent substrate to each well.

-

Immediately read the chemiluminescence on a plate reader.

-

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PARylation Assay (Western Blot)

This assay measures the level of PARylation within cells after treatment with a DNA damaging agent and a PARP inhibitor.

Principle: Cells are treated with a DNA damaging agent (e.g., H2O2) to induce PARP1 activity. In the presence of a PARP inhibitor like this compound, this activity should be suppressed. Cell lysates are then analyzed by Western blot using an antibody that detects PAR chains.

Materials:

-

Cell line of interest (e.g., MDA-MB-436)

-

Cell culture medium and reagents

-

This compound

-

DNA damaging agent (e.g., H2O2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce DNA damage by adding H2O2 (e.g., 10 mM) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Immediately wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and 2x SDS-PAGE loading buffer.

-

Boil samples for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at RT.

-

Incubate the membrane with primary antibody (e.g., anti-PAR, diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total PARP1 and a loading control like β-actin.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the PAR signal to the loading control. Compare the PAR levels in inhibitor-treated samples to the positive control (H2O2 alone) to determine the extent of PARylation inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to its intended target protein within the complex environment of a living cell.[12]

Principle: The binding of a ligand (like this compound) to its target protein (PARP1) generally increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to a specific temperature. The amount of soluble, non-denatured PARP1 remaining in the cell lysate is then quantified, typically by Western blot or an immunoassay like AlphaScreen. Increased thermal stability in the presence of the compound indicates target engagement.[12]

Materials:

-

Cell line of interest (e.g., MDA-MB-436)

-

This compound

-

PBS with protease inhibitors

-

Apparatus for controlled heating of cell suspensions (e.g., PCR thermocycler)

-

Method for cell lysis (e.g., freeze-thaw cycles)

-

High-speed centrifuge

-

Method for protein quantification (e.g., Western blot, AlphaScreen)

Procedure:

-

Cell Treatment:

-

Culture cells to a high confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for 1 hour in the incubator.

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes to generate a "melt curve." For subsequent inhibitor testing, a single temperature that causes significant but not complete denaturation (e.g., 49°C) is chosen.[12]

-

Cool the tubes on ice for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble PARP1 using Western blot or another sensitive immunoassay.

-

-

Data Analysis: Plot the amount of soluble PARP1 against the temperature to generate melt curves. For inhibitor experiments at a single temperature, plot the amount of soluble PARP1 against the log concentration of this compound. An increase in the amount of soluble PARP1 in the presence of the inhibitor indicates thermal stabilization and therefore, target engagement.

Conclusion

This compound is a highly potent inhibitor of PARP1, effectively blocking the process of PARylation, which is fundamental to the DNA damage response. Its ability to inhibit PARP1's catalytic activity and likely trap the enzyme on DNA makes it a valuable tool for basic research into DNA repair mechanisms and a promising scaffold for the development of anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for scientists to investigate the biochemical and cellular effects of this compound and other PARP1 inhibitors, ultimately contributing to a deeper understanding of their therapeutic potential.

References

- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. quora.com [quora.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. usbio.net [usbio.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Selectivity Profile of the PARP1 Inhibitor: Parp1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-9, also identified as compound 5c, has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its efficacy has been highlighted by a notable half-maximal inhibitory concentration (IC50) of 30.51 nM against PARP1.[1] This positions this compound as a compound of significant interest for researchers in oncology and drug development, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on available data, alongside the methodologies employed in its evaluation.

Core Data Summary

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The key findings are summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibition of PARP1

| Compound | Target | IC50 (nM) | Comparative Potency |

| This compound (Compound 5c) | PARP1 | 30.51 | Higher than Olaparib |

| Olaparib (Reference) | PARP1 | 43.59 | - |

Table 2: Cellular Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

| This compound (Compound 5c) | MDA-MB-436 (Human Breast Cancer) | 3.65 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the probable experimental protocols for the key assays cited.

In Vitro PARP1 Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1 in the presence of varying concentrations of the inhibitor. The reduction in PAR synthesis is proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (Biotinylated or containing a fluorescent label)

-

Histones (as a substrate for PARP1)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates (e.g., streptavidin-coated for biotinylated NAD+)

-

Detection reagent (e.g., HRP-conjugated streptavidin for biotinylated NAD+)

-

Substrate for detection reagent (e.g., TMB for HRP)

-

Plate reader (colorimetric or fluorescence-based)

Workflow: A likely workflow for this type of assay is depicted in the diagram below.

Procedure:

-

Plate Coating: If using a streptavidin-coated plate, pre-wash the wells with assay buffer.

-

Reaction Setup: In each well, add the assay buffer, activated DNA, histones, and the PARP1 enzyme.

-